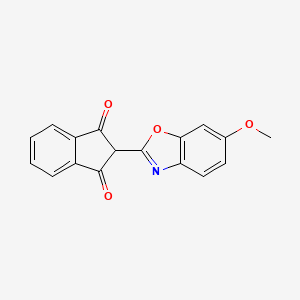
2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features a benzoxazole ring fused with an indene-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione typically involves the condensation of 6-methoxy-1,3-benzoxazole with indene-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methoxy-1,3-benzoxazol-2-yl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium methyl sulfate
- 5-(6-Methoxy-1,3-benzoxazol-2-yl)pyridin-2-amine
- 4-[2-[4-(6-Methoxy-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoic acid
Uniqueness
Compared to similar compounds, 2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione stands out due to its unique structural features and versatile reactivity. Its combination of a benzoxazole ring with an indene-dione moiety provides distinct chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
918158-22-2 |
|---|---|
Formule moléculaire |
C17H11NO4 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
2-(6-methoxy-1,3-benzoxazol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H11NO4/c1-21-9-6-7-12-13(8-9)22-17(18-12)14-15(19)10-4-2-3-5-11(10)16(14)20/h2-8,14H,1H3 |
Clé InChI |
AEUZEUIKKTYNAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(O2)C3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)

![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
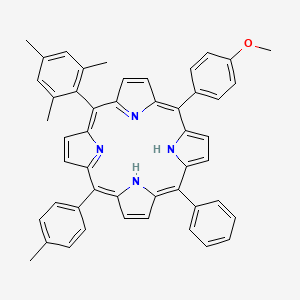
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
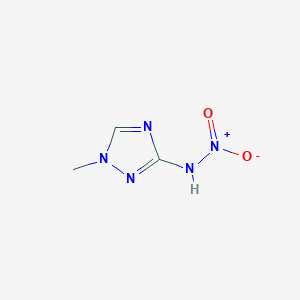
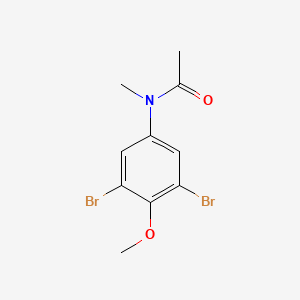
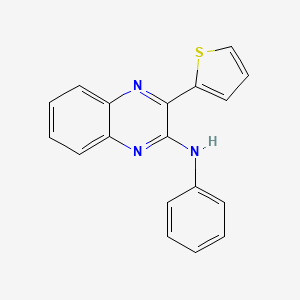
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

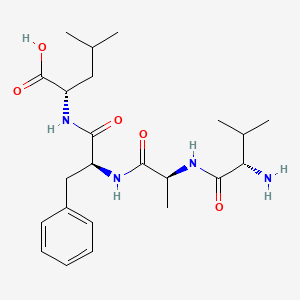
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
